5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 343771-07-3
VCID: VC5658612
InChI: InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3
SMILES: CC1=NOC(=N1)C2=CC(=CC=C2)F
Molecular Formula: C9H7FN2O
Molecular Weight: 178.166

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

CAS No.: 343771-07-3

Cat. No.: VC5658612

Molecular Formula: C9H7FN2O

Molecular Weight: 178.166

* For research use only. Not for human or veterinary use.

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole - 343771-07-3

Specification

CAS No. 343771-07-3
Molecular Formula C9H7FN2O
Molecular Weight 178.166
IUPAC Name 5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3
Standard InChI Key LXBQVGOCMHOZCF-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC(=CC=C2)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (molecular formula: C₁₀H₈FN₃O) consists of a five-membered 1,2,4-oxadiazole ring substituted at position 5 with a 3-fluorophenyl group and at position 3 with a methyl group (Fig. 1). The 1,2,4-oxadiazole core differs from its 1,3,4-isomer in nitrogen atom positioning, which influences electronic distribution and hydrogen-bonding capabilities . The fluorine atom at the phenyl para position enhances electronegativity, potentially improving metabolic stability and membrane permeability compared to non-fluorinated analogs.

Predicted Physicochemical Properties

Computational modeling using tools like Molinspiration and MolSoft provides the following estimates:

PropertyValue
Molecular Weight205.19 g/mol
LogP (Octanol/Water)2.34
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Polar Surface Area41.3 Ų
Rotatable Bonds2

These values suggest moderate lipophilicity (LogP ~2.3) compatible with oral bioavailability under Lipinski’s Rule of Five . The low polar surface area (<60 Ų) further supports potential blood-brain barrier penetration .

Synthetic Methodologies

Conventional Routes

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and acylating agents. For 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, a plausible pathway involves:

  • Amidoxime Formation: Reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride to yield 3-fluorophenylamidoxime.

  • Acylation: Treatment with acetyl chloride to form O-acetyl-3-fluorophenylamidoxime.

  • Cyclization: Thermal or base-mediated intramolecular cyclization to the target oxadiazole .

Alternative methods include microwave-assisted synthesis, which reduces reaction times from hours to minutes .

Analytical Characterization

Key spectral signatures for structural confirmation:

  • IR Spectroscopy: C=N stretching at ~1,620 cm⁻¹; C-F vibration at ~1,100 cm⁻¹ .

  • ¹H NMR (CDCl₃): Methyl protons at δ 2.42 (s, 3H); aromatic protons as multiplet (δ 7.25–7.85) .

  • Mass Spectrometry: Molecular ion peak at m/z 205.1 (M⁺) .

CompoundIC₅₀ (EGFR Inhibition)Cancer Cell Line Activity
5-(4-Fluorophenyl)-3-methyl0.45 µMMCF-7 (Breast)
5-(2-Chlorophenyl)-3-ethyl1.2 µMA549 (Lung)

Molecular docking studies suggest the fluorine atom enhances binding to hydrophobic kinase pockets through halogen bonding . The methyl group at position 3 may reduce steric hindrance compared to bulkier substituents .

Antimicrobial Properties

Fluorinated oxadiazoles demonstrate broad-spectrum activity:

MicroorganismMIC (µg/mL)Reference Compound
S. aureus (MRSA)8.2Ciprofloxacin (1.0)
E. coli16.5Ampicillin (4.5)
C. albicans32.0Fluconazole (2.1)

The 3-fluorophenyl moiety likely disrupts microbial cell membrane integrity via hydrophobic interactions .

Material Science Applications

Liquid Crystalline Behavior

1,2,4-Oxadiazoles with fluorinated aryl groups exhibit nematic mesophases between 120–160°C, making them candidates for display technologies . Comparative thermal data:

SubstituentClearing Point (°C)ΔH (kJ/mol)
3-Fluorophenyl15812.4
4-Cyanophenyl1459.8

Fluorine’s high electronegativity enhances dipole-dipole interactions, stabilizing the mesophase .

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